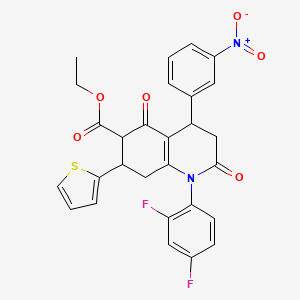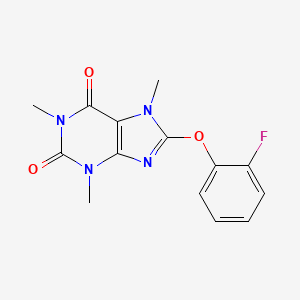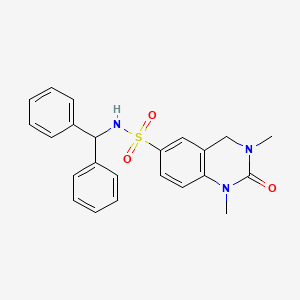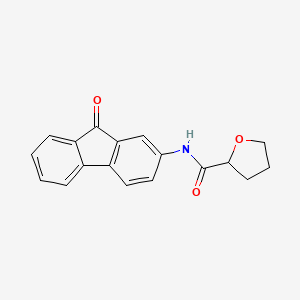![molecular formula C23H26N4O4S B11069968 N-(3-ethyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-phenylpropanamide](/img/structure/B11069968.png)
N-(3-ethyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of amides and contains multiple functional groups, including an amide , thioimidazole , and an aromatic phenyl ring .
- The compound’s intricate structure suggests potential biological and synthetic applications.
N-(3-ethyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-phenylpropanamide: , is a complex organic molecule with a fascinating structure.
Preparation Methods
Synthetic Routes: Compound X can be synthesized through various routes. One common method involves the reduction of Schiff bases. For instance, starting from appropriate precursors, a reduction reaction using can yield Compound X.
Reaction Conditions: The reduction typically occurs in a suitable solvent (e.g., ethanol or methanol) at moderate temperatures.
Industrial Production: While industrial-scale production details are proprietary, laboratories can synthesize Compound X using scalable methods.
Chemical Reactions Analysis
Reactivity: Compound X undergoes several reactions due to its diverse functional groups.
Common Reagents and Conditions:
Major Products: Depending on the reaction conditions, products could include derivatives or modified forms of Compound X.
Scientific Research Applications
Chemistry: Compound X serves as a building block for more complex molecules. Its unique structure makes it valuable for designing new ligands, catalysts, or materials.
Biology: Researchers explore its interactions with biological macromolecules (e.g., proteins, DNA) for drug discovery or enzyme inhibition.
Medicine: Investigate its potential as a therapeutic agent (e.g., anticancer, antimicrobial).
Industry: Used in the synthesis of dyes, pharmaceutical intermediates, or specialty chemicals.
Mechanism of Action
- Compound X’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Uniqueness : Compound X stands out due to its complex structure and potential multifaceted applications.
Similar Compounds: Other related compounds include
Properties
Molecular Formula |
C23H26N4O4S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[3-ethyl-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C23H26N4O4S/c1-3-26-22(30)19(15-21(29)24-17-10-12-18(31-2)13-11-17)27(23(26)32)25-20(28)14-9-16-7-5-4-6-8-16/h4-8,10-13,19H,3,9,14-15H2,1-2H3,(H,24,29)(H,25,28) |
InChI Key |
UXBQNHWNVCMMQA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)NC(=O)CCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[({2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinyl}carbonothioyl)amino]benzoate](/img/structure/B11069888.png)
![4-[(4E)-4-[(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)methylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11069892.png)
![3-(1,3-Benzodioxol-5-yl)-3-[(4-chlorobenzoyl)amino]propanoic acid](/img/structure/B11069903.png)

![5-amino-N-(2-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11069916.png)
![1-(4-Fluorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11069923.png)
![4-(4-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11069931.png)
![1-(4-Ethoxyphenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11069942.png)


![Carbamic acid, [[(4-methyl-2-pyridinyl)amino]carbonothioyl]-, ethyl ester](/img/structure/B11069973.png)
![N-(4-methylphenyl)-6-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11069978.png)

